molecular formula C13H6F4O2 B6404345 5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% CAS No. 1261923-06-1

5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95%

Cat. No. B6404345
CAS RN: 1261923-06-1
M. Wt: 270.18 g/mol
InChI Key: GSYNERLAPZZXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% (FTFB) is a synthetic compound commonly used in scientific research and laboratory experiments. FTFB is a white solid that is insoluble in water and soluble in organic solvents. It is a non-toxic, non-volatile, and non-flammable compound with a molecular weight of 397.27 g/mol. FTFB is often used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a component in various biochemical and physiological studies.

Scientific Research Applications

5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a component in various biochemical and physiological studies. 5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% has been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, and in the synthesis of various polymers. It has also been used in the synthesis of organic semiconductors, such as polythiophene. In addition, 5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% has been used in the synthesis of various polymeric materials, such as polyaniline, polypyrrole, polythiophene, and polyethyleneimine.

Mechanism of Action

5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% is an aromatic compound that undergoes substitution reactions. It can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a component in various biochemical and physiological studies. The mechanism of action of 5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% is not yet fully understood, but it is believed to be involved in the formation of an activated intermediate, which can then undergo a variety of reactions. It is also believed to be involved in the formation of a variety of different products, such as polymers, pharmaceuticals, and organic semiconductors.
Biochemical and Physiological Effects
5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of enzymes involved in the metabolism of drugs. It has also been shown to reduce the activity of enzymes involved in the metabolism of lipids, and to reduce the activity of enzymes involved in the metabolism of carbohydrates. In addition, 5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% has been shown to reduce the activity of enzymes involved in the metabolism of proteins, and to reduce the activity of enzymes involved in the metabolism of nucleic acids.

Advantages and Limitations for Lab Experiments

5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% is its low cost and availability. It is also relatively non-toxic, non-volatile, and non-flammable, making it safe to use in laboratory experiments. Additionally, 5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% is insoluble in water, making it easy to use in a variety of laboratory experiments. The main limitation of 5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% is its low solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% has a number of potential future applications. One potential application is in the development of new pharmaceuticals. 5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% could be used as a reagent in the synthesis of new drugs, or as a component in the synthesis of new polymers. Additionally, 5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% could be used in the development of new materials, such as organic semiconductors and polymeric materials. Finally, 5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% could be used in the development of new biochemical and physiological studies, as well as in the development of new catalysts and reagents.

Synthesis Methods

5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% can be synthesized through a variety of methods. The most commonly used method is the Friedel-Crafts reaction, which involves the reaction of an aromatic compound with an alkyl halide in the presence of an acid catalyst. The reaction of aniline with 2,4,6-trifluorobenzoyl chloride in the presence of aluminum chloride is the most common way to synthesize 5-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95%. Other methods of synthesis include the reaction of aniline with 2,4,6-trifluorobenzoyl bromide in the presence of potassium carbonate, and the reaction of aniline with 2,4,6-trifluorobenzoyl bromide in the presence of zinc chloride.

properties

IUPAC Name

3-fluoro-5-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O2/c14-8-2-6(1-7(3-8)13(18)19)12-10(16)4-9(15)5-11(12)17/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYNERLAPZZXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)F)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690568
Record name 2',4',5,6'-Tetrafluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261923-06-1
Record name 2',4',5,6'-Tetrafluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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